molecular formula C9H9ClN2O B2853026 3-(1,2-Oxazol-3-yl)aniline hydrochloride CAS No. 2138236-02-7

3-(1,2-Oxazol-3-yl)aniline hydrochloride

Cat. No.: B2853026
CAS No.: 2138236-02-7
M. Wt: 196.63
InChI Key: RJOJPVBFCHKUEJ-UHFFFAOYSA-N
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Description

3-(1,2-Oxazol-3-yl)aniline hydrochloride is a chemical compound that features an oxazole ring fused to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Oxazol-3-yl)aniline hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base like cesium carbonate can yield oxazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ metal-free catalysts to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Oxazol-3-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The aniline group can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the aniline moiety.

Mechanism of Action

The mechanism of action of 3-(1,2-Oxazol-3-yl)aniline hydrochloride involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it forms a protective adsorption layer on the metal surface, effectively inhibiting the corrosion rate . The compound’s molecular structure allows it to interact with both physical and chemical adsorption mechanisms, enhancing its inhibitory efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2-Oxazol-3-yl)aniline hydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

3-(1,2-oxazol-3-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7(6-8)9-4-5-12-11-9;/h1-6H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJPVBFCHKUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138236-02-7
Record name 3-(1,2-oxazol-3-yl)aniline hydrochloride
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